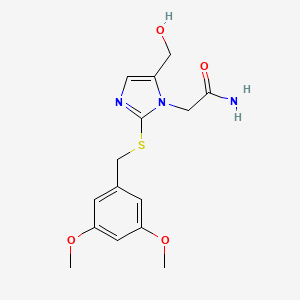

![molecular formula C18H16N6O2 B2793438 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034556-88-0](/img/structure/B2793438.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

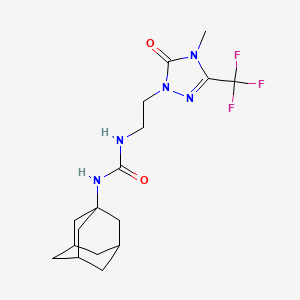

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide” is a complex organic compound. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a class of non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Scientific Research Applications

Microwave-Mediated Synthesis

This compound can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Medicinal Applications

The compound has been found to have immense biological activities . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . Also, these compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Energetic Materials

The compound, along with its derivatives, has been found to have good thermal stabilities and comparable detonation properties , highlighting their application potential as energetic materials .

Fatty Acid-Binding Proteins (FABPs) Inhibitors

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . This compound could potentially be used in the treatment of these disorders.

Cascade Transformations

The compound can be used in cascade transformations , a type of chemical reaction where multiple transformations occur in a single reaction .

Material Sciences

These types of compounds have various applications in the material sciences fields as well . They can be used in the development of new materials with unique properties.

Mechanism of Action

Target of Action

The compound, also known as 5-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1,2-oxazole-3-carboxamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, as well as the induction of apoptosis within cells . This means that the compound can selectively target tumor cells, leading to their death while sparing healthy cells .

Biochemical Pathways

The compound’s action affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, or programmed cell death, particularly in cancer cells .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . This indicates that the compound is highly effective at inhibiting cell proliferation, leading to cell death .

properties

IUPAC Name |

5-phenyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2/c25-17(15-9-16(26-23-15)14-6-2-1-3-7-14)19-8-4-5-13-10-20-18-21-12-22-24(18)11-13/h1-3,6-7,9-12H,4-5,8H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARSVUFCIRBZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2793356.png)

![1-(4-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2793359.png)

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B2793360.png)

![3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793364.png)

![2-Ethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2793372.png)

![{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B2793373.png)